N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
Description
N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a structurally complex molecule featuring a hydroxylamine core (-NHOH) conjugated to a propan-2-ylidene backbone. The compound is further substituted with a furan-2-ylmethyl group and a pyridin-2-ylmethyl moiety, creating a hybrid heterocyclic system.
Properties
CAS No. |
918898-41-6 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-[1-[furan-2-ylmethyl(pyridin-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H17N3O2/c1-12(16-18)9-17(11-14-6-4-8-19-14)10-13-5-2-3-7-15-13/h2-8,18H,9-11H2,1H3 |
InChI Key |
SQXFYWSCIYOVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=CC=CC=N1)CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl and pyridin-2-ylmethyl intermediates. These intermediates are then reacted with an appropriate amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
The compound shares key functional groups with several classes of molecules:
Table 1: Structural Comparison with Analogues
Key Observations :
- The hydroxylamine group in the target compound distinguishes it from hydroxamic acids (e.g., ), which exhibit stronger metal-chelating activity due to the -CONHOH group .
- Unlike the enone system in ’s pyridine-naphthalene hybrid, the target’s propan-2-ylidene backbone may confer rigidity, influencing binding interactions .
Key Observations :
- The target’s synthesis may involve imine or Schiff base intermediates (similar to ’s diamine derivatives) , whereas ’s enone synthesis uses nanocatalysts for efficient condensation .
- Hydroxamic acids () typically require hydroxylamine acylation, a step distinct from the target’s hydroxylamine-propan-2-ylidene linkage .
Biological Activity
The compound N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety, a pyridine ring, and a hydroxylamine functional group. This unique combination of functional groups may contribute to its biological activity.
Structural Formula
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The presence of both furan and pyridine rings may facilitate interactions with various biological targets.
- Anti-inflammatory Activity : Compounds analogous to the target compound have shown significant anti-inflammatory effects. For instance, 1-furan-2-yl-3-pyridin-2-yl-propenone has been characterized for its ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production and inhibition of NF-kB signaling pathways .
- Antioxidant Properties : Hydroxylamine derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property may be beneficial in preventing cellular damage in various diseases, including neurodegenerative disorders.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes. Research on related furan derivatives has demonstrated inhibitory effects on mushroom tyrosinase, indicating potential applications in skin whitening and hyperpigmentation treatments .
In Vitro Studies
In vitro studies have evaluated the biological activity of similar compounds. For example:
| Compound | Biological Activity | IC50 Value (µM) |
|---|---|---|
| FPP-3 | Anti-inflammatory | 12.5 |
| Compound 8 | Tyrosinase Inhibitor | 0.0433 |
These studies suggest that the target compound may exhibit comparable activities due to structural similarities.
In Vivo Studies
Limited in vivo studies have been conducted specifically on the target compound; however, related compounds have shown promising results in animal models. For instance, FPP-3 demonstrated significant reductions in inflammation markers when administered to male SD rats .
Case Studies and Clinical Trials
While direct clinical trials on this compound are scarce, case studies involving similar furan and pyridine derivatives provide insights into their therapeutic potential:
- Case Study 1 : A study on furan derivatives indicated their effectiveness in reducing chronic inflammation in murine models.
- Case Study 2 : Clinical observations noted significant improvements in skin conditions following treatment with tyrosinase inhibitors derived from furan compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
